4-Methyloxan-3-one

Description

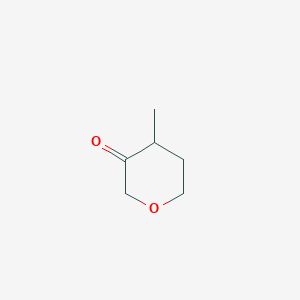

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyloxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWHGAFJBLCUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyloxan 3 One and Its Analogues

Classical and Contemporary Synthetic Routes

Cyclization Reactions and Mechanisms

Biocatalytic Reductions for Stereocenter Creation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for creating chiral centers rsc.orgamazonaws.comsrce.hr. Enzymes, either in isolated form or within whole cells, can catalyze reactions with remarkable chemo-, regio-, and stereoselectivity under mild conditions rsc.orgamazonaws.comsrce.hrmdpi.com. A prominent application is the stereoselective reduction of prochiral ketones to chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals rsc.orgamazonaws.comsrce.hr.

Microorganisms such as Baker's yeast (BY) are widely utilized for the enantioselective reduction of ketones rsc.orgamazonaws.com. Similarly, plant tissues, like those from Daucus carota (carrot), have demonstrated efficacy as biocatalysts for stereoselective ketone reductions, yielding optically active alcohols with high enantiomeric excess (ee) rsc.orgamazonaws.comsrce.hr. Enzymes like cyclohexanone (B45756) monooxygenase (CHMO) can perform kinetic resolutions of cyclic ketones, producing enantiomerically enriched products researchgate.net. The use of whole cells, such as Streptomyces platensis, has also been reported for the enantioselective reduction of aromatic ketones mdpi.com. These biocatalytic transformations are crucial for establishing specific stereocenters within molecules or their precursors.

Table 4: Biocatalytic Reductions of Ketones to Chiral Alcohols

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity leverages the inherent structural features and conformational preferences of a molecule to dictate the stereochemical outcome of a reaction. In the synthesis of cyclic systems, the conformation of the starting material can pre-organize the molecule for a specific reaction pathway, leading to predictable stereochemical results researchgate.netbeilstein-journals.orgnih.govnih.govuva.esnih.gov.

For instance, in Prins cyclizations, the formation of oxocarbenium ion intermediates and the subsequent intramolecular nucleophilic attack can proceed with excellent and predictable stereocontrol, often dictated by the conformation of the homoallylic alcohol precursor researchgate.netresearchgate.netbeilstein-journals.org. Similarly, the conformational preferences of substituted tetrahydropyrans, such as the axial orientation of an alkynyl group, can guide the stereoselective addition to a ketone nih.gov. The use of allylsilyl alcohols in acid-catalyzed cyclizations results in polysubstituted tetrahydropyrans with high diastereoselectivity, where the relative stereochemistry is influenced by the substrate's structure uva.es. Moreover, Lewis acid-catalyzed cyclizations leading to oxocenes have demonstrated excellent diastereoselectivity, with stereochemical models explaining the selective formation of specific isomers based on substrate features nih.govnih.gov.

Table 5: Examples of Substrate-Controlled Stereoselective Reactions in Heterocycle Synthesis

| Reaction Type | Substrate Feature | Stereochemical Outcome | Resulting Heterocycle Type | Citation Index |

| Prins Cyclization | Homoallylic alcohol conformation | Predictable stereocontrol | Tetrahydropyrans (THPs) | researchgate.netresearchgate.netbeilstein-journals.org |

| Prins Cyclization | Allylsilyl alcohol structure | High diastereoselectivity | Polysubstituted THPs | uva.es |

| Oxocarbenium Ion Formation (DDQ-mediated) | Benzylic/Allylic ethers | High diastereocontrol | Tetrahydropyrans (THPs) | nih.gov |

| Lewis Acid Catalyzed Cyclization | ε-hydroxy-alkene structure | Excellent diastereoselectivity | Oxocenes, Dihydropyrans | nih.govnih.gov |

| Conformational Preference | Axial orientation of alkynyl group in 2-alkynyl-6-alkyltetrahydropyrans | Predictable addition to ketone | Substituted Tetrahydropyrans | nih.gov |

Compound Name List:

4-Methyloxan-3-one

Synthesis of Enantiopure Intermediates

The synthesis of enantiopure compounds is crucial for applications where stereochemistry dictates biological activity or material properties. While direct, widely published enantioselective syntheses specifically targeting this compound were not extensively detailed in the provided search snippets, general strategies applicable to chiral cyclic structures can be inferred. These include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as carbohydrates, as starting materials to build complex chiral structures. For instance, chiral 1,3-oxazinan-2-ones and related heterocycles have been synthesized from carbohydrate derivatives nih.govnih.gov.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands or organocatalysts) to induce stereoselectivity during bond formation or functionalization steps. This approach allows for the synthesis of enantiopure allylamines with high enantiomeric excess (ee > 99%) organic-chemistry.org. Similarly, chiral syn-1,3-diol derivatives can be accessed with high stereocontrol using chiral auxiliaries or catalysts researchgate.net.

Resolution of Racemates: Synthesizing a racemic mixture of the target compound or a precursor and then separating the enantiomers using chiral resolving agents, enzymatic resolution, or chiral chromatography. For example, precursors for β₂-agonists have been resolved using lipases or ketoreductases, achieving high enantiomeric excesses mdpi.com.

Stereoselective Transformations: Employing reactions that inherently control the stereochemical outcome, such as stereoselective cyclization reactions, which can yield specific diastereomers or enantiomers of cyclic systems like tetrahydropyrans acs.org.

These methodologies provide a framework for developing enantioselective routes to this compound, likely involving the asymmetric construction of the oxane ring or the stereoselective introduction of the methyl group and carbonyl functionality.

Data Table 1: Strategies for Enantiopure Synthesis of Cyclic Compounds

| Strategy | Example Compound Class / Target | Key Reagents/Catalysts | Reported ee (%) | Reference Snippet |

| Chiral Pool Synthesis | Chiral 1,3-oxazinan-2-ones | Carbohydrate derivatives | Not specified | nih.gov |

| Asymmetric Catalysis | Enantiopure Allylamines | Organolithium reagents | >99 | organic-chemistry.org |

| Resolution of Racemates | Precursors for β₂-agonists | Lipases, Ketoreductase | >93, >98 | mdpi.com |

| Asymmetric Synthesis | Chiral syn-1,3-diol derivatives | Chiral homoallylic alcohols | >99 | researchgate.net |

| Stereoselective Cyclization | 2,4,5-Trisubstituted Tetrahydropyrans | Brønsted acid, (Z)-allylsilane | Not specified | acs.org |

Functional Group Interconversions for Scaffold Modification

The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of diverse derivatives. Key transformations include the reduction of the carbonyl group and various substitution reactions.

Reduction of Carbonyl Moieties

The ketone functionality at the 3-position of this compound can be selectively reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis, commonly achieved using hydride reducing agents.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is typically used in protic solvents such as methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated, usually during an acidic workup, to yield the corresponding secondary alcohol. This method is generally efficient for ketones pressbooks.pubchemguide.co.uklibretexts.orglibretexts.org.

Lithium Aluminum Hydride (LiAlH₄): A stronger reducing agent than NaBH₄, LiAlH₄ is employed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. It also reduces ketones to secondary alcohols through a similar hydride addition mechanism, followed by aqueous workup libretexts.org.

Data Table 2: Reduction of Ketones to Secondary Alcohols

| Substrate Class | Reducing Agent | Solvent(s) | Workup | Product Class | Typical Yield | Reference Snippet |

| Ketones | NaBH₄ | MeOH, EtOH | Acidic | Secondary Alcohols | Good to Excellent | pressbooks.pubchemguide.co.uklibretexts.orglibretexts.org |

| Ketones | LiAlH₄ | THF, Et₂O | Aqueous | Secondary Alcohols | Good to Excellent | libretexts.org |

Regioselective Substitution Reactions

Modifying the this compound scaffold through regioselective substitution reactions allows for precise functionalization. Key positions for substitution include the carbons alpha to the carbonyl group.

Alpha-Substitution: The carbons adjacent to the carbonyl group (C2 and C4 in the oxane ring) possess acidic alpha-hydrogens. Treatment with a suitable base can generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, acyl halides) to introduce new substituents. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is critical if multiple alpha-positions are available or if they have differing electronic or steric environments.

C-H Functionalization: Advanced methods, such as transition metal-catalyzed C-H activation, can enable direct functionalization at specific sites on the scaffold, often guided by directing groups. While not specifically detailed for this compound, these techniques are broadly applied to heterocycles and cyclic systems nih.govbeilstein-journals.org.

Oxidative Cleavage and Biohydroxylations: While not direct substitutions on the oxan-3-one core itself, related reactions demonstrate regioselectivity. For example, oxidative cleavage of certain dienes can yield cinnamaldehydes with high regioselectivity acs.org, and microbial transformations can achieve highly regioselective hydroxylations on steroidal scaffolds mdpi.com.

Data Table 3: General Strategies for Regioselective Substitution of Cyclic Ketones

| Reaction Type | Substrate Class | Reagent/Catalyst Example | Regioselectivity Control | Potential Outcome | Reference Snippet |

| Alpha-Alkylation (via Enolate) | Cyclic Ketones | LDA, Alkyl Halide | Kinetic/Thermodynamic Control | Alpha-alkylated ketone | [General Knowledge, implied by masterorganicchemistry.comwikipedia.orglibretexts.org] |

| C-H Functionalization | Heterocycles (general) | Metal Catalysts (Rh, Ir) | Directing Group | Site-specific substitution | nih.govbeilstein-journals.org |

| Oxidative Cleavage | 1-Arylbutadienes | Fe₂(SO₄)₃ / O₂ | Regioselective | Cinnamaldehydes | acs.org |

| Biohydroxylations | Steroids (Oxandrolone) | Fungi (F. culmorum) | Highly Regioselective | Hydroxylated steroids | mdpi.com |

Aldol (B89426) Condensation Strategies

Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be applied to the this compound scaffold. This reaction involves the nucleophilic addition of an enolate (or enol) derived from a carbonyl compound to the electrophilic carbonyl carbon of another aldehyde or ketone. The initial product is a β-hydroxy carbonyl compound (aldol addition product), which can subsequently undergo dehydration to form a conjugated α,β-unsaturated carbonyl compound (aldol condensation product) masterorganicchemistry.comwikipedia.orglibretexts.org.

This compound can participate in aldol reactions in two ways:

As an enolate donor: Treatment with a base generates an enolate, which can then attack the carbonyl carbon of another aldehyde or ketone.

As an electrophilic acceptor: The carbonyl carbon of this compound can be attacked by an enolate derived from another carbonyl compound.

These reactions are fundamental for building molecular complexity and have been used to synthesize various cyclic and acyclic structures libretexts.org. For example, condensation reactions involving pyridine (B92270) derivatives and oxanone precursors can lead to functionalized oxan-4-one compounds smolecule.com.

Data Table 3: Aldol Condensation Reactions

| Reaction Type | Donor Substrate | Acceptor Substrate | Reagent/Catalyst | Conditions | Product Type | Reference Snippet |

| Aldol Condensation | Aldehyde/Ketone | Aldehyde/Ketone | Base (e.g., NaOH) | Heat | α,β-Unsaturated Aldehyde/Ketone (Enone) | masterorganicchemistry.comwikipedia.orglibretexts.org |

| Condensation | Pyridine derivatives | Oxanone precursors | Not specified | Not specified | 3-(Pyridine-3-carbonyl)oxan-4-one | smolecule.com |

| Aldol Condensation | Oxane-4-carbaldehyde | Not specified | NaOH | Not specified | Enal/Enone (potential for further reactions) | reddit.com |

One-Pot and Multicomponent Reaction Development

The development of one-pot and multicomponent reactions (MCRs) offers significant advantages in terms of synthetic efficiency, atom economy, and waste reduction by consolidating multiple synthetic steps into a single reaction vessel researchgate.netresearchgate.netbeilstein-journals.org. These strategies are particularly valuable for the streamlined synthesis of complex heterocyclic frameworks, including those related to this compound.

Biginelli Reaction: This classic MCR is a three-component condensation involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea, typically catalyzed by an acid. Adaptations of this reaction have been used to synthesize dihydropyrimidinones fused with oxane rings, utilizing oxane-4-carbaldehyde as a key component, achieving good yields and enhanced diastereoselectivity under optimized conditions vulcanchem.com.

Other MCRs: Various other multicomponent reactions can be employed to construct cyclic systems. For instance, three-component condensation reactions have been developed for the synthesis of isoxazol-5(4H)-one derivatives sioc-journal.cn and pyrazolo[3,4-b]pyridine derivatives rsc.org. These reactions often involve readily available starting materials and can proceed under mild conditions, sometimes utilizing microwave irradiation or sonochemical assistance. Furthermore, one-pot sequences for the synthesis of urazole (B1197782) derivatives from anilines have been reported, demonstrating efficiency and environmental benefits organic-chemistry.org.

These MCR and one-pot approaches highlight the potential for developing highly efficient synthetic routes to this compound and its analogues, starting from simpler precursors or through convergent assembly of the oxane ring system.

Data Table 4: One-Pot and Multicomponent Reactions

| Reaction Type/Name | Reactants | Catalyst/Conditions | Product Class | Yield | Reference Snippet |

| Biginelli Reaction | Urea, Ethyl acetoacetate (B1235776), Oxane-4-carbaldehyde | Acid catalysis (e.g., CaCO₃, HCl/EtOH), Heat | Dihydropyrimidinone fused with oxane ring | 82% | vulcanchem.com |

| Three-component Condensation | Methyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydes | Ultrasonic irradiation, Aqueous media, Room Temperature | 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives | Good to medium | sioc-journal.cn |

| Mannich Reaction (MCR) | Triazole derivatives, Formaldehyde, Morpholine/N-methylpiperazine | Not specified | Mannich bases | Not specified | nih.gov |

| One-pot sequence | Anilines, Ethyl chloroformate, Ethyl carbazate (B1233558) | Not specified | 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) | 28-92% | organic-chemistry.org |

| Condensation with Aldehydes | Pyrazolo[3,4-b]pyridine derivatives, Aldehyde aromatics | Microwave irradiation, Sonochemical assistance | Chalcone (B49325) derivatives with pyrazolopyridinic moiety | Good to excellent | rsc.org |

Compound List:

this compound

Oxane-4-carbaldehyde

Urea

Ethyl acetoacetate

3,4-Dihydropyrimidin-4-one

Tetrahydropyran (B127337) (Oxane)

3-(Pyridine-3-carbonyl)oxan-4-one

Pyridine derivatives

Tropan-3-one

1,3-Oxazinan-2-ones

1,3-Oxazolidinones

Amino alcohols

Carbohydrate derivatives

Enantiopure Allylamines

Amino epoxides

Alanine

Leucine

Phenylalanine

Chiral 1,3-diol derivatives

Homoallylic alcohols

Clenbuterol

(R)-Clenbuterol

1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol

1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one

1-(4-Amino-3,5-dichlorophenyl)ethan-1-one

(S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide

3-Methyl-1-phenyl-1H-pyrazolo-5-amine

Formaldehyde

β-Diketones

Pyrazolo[3,4-b]pyridine derivatives

Chalcone derivatives

Aniline derivatives

Ethyl chloroformate

Ethyl carbazate

1,2,4-Triazolidine-3,5-diones (Urazoles)

3-(4-methylthiobenzyl)-4-(substituted arylidene)amino-5-mercapto-1,2,4-triazoles

Morpholine

N-methylpiperazine

Mannich bases

3,4-Methanonipecotic acid

(S)-Malic acid

2,4,5-Trisubstituted Tetrahydropyrans

(Z)-Allylsilane

Chemical Reactivity and Transformation of 4 Methyloxan 3 One

Reaction Mechanisms Governing Reactivity

The reactivity of the ketone functional group at the 3-position of the oxane ring would be expected to be a focal point of its chemistry. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. Standard ketone reactions such as reductions, Grignard reactions, and Wittig reactions would be anticipated. The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a potential site for electrophilic attack, for instance, in acid-catalyzed reactions that activate the carbonyl group towards nucleophilic attack.

The tetrahydropyran (B127337) ring in a chair conformation is generally considered to have minimal ring strain, similar to cyclohexane (B81311). libretexts.org The presence of the ketone and the methyl group would influence the conformational preferences. The methyl group at the 4-position would likely prefer an equatorial position to minimize steric interactions. libretexts.org Electronic effects of the ring oxygen and the methyl group would modulate the reactivity of the ketone. The ether oxygen, being electron-withdrawing through induction, could slightly increase the electrophilicity of the carbonyl carbon. The methyl group is weakly electron-donating, which might have a minor counteracting effect.

Derivatization and Functionalization Reactions

The formation of fused ring systems from 4-Methyloxan-3-one would likely involve reactions that utilize the ketone functionality and an adjacent position. For example, a Robinson annulation type of reaction, if a suitable enolate can be formed, could lead to the formation of a new six-membered ring fused to the oxane ring. Intramolecular aldol (B89426) or Claisen condensations of appropriately substituted derivatives could also be a pathway to fused systems.

The methyl group at the 4-position is relatively unreactive. Transformations would likely require radical halogenation to introduce a functional group, which could then be further manipulated. For instance, free-radical bromination could introduce a bromine atom, which could then be substituted or eliminated to form a double bond.

Substitution of a ring carbon with a heteroatom is a complex transformation that would likely require a multi-step synthesis, possibly involving ring-opening and subsequent re-cyclization. Direct substitution is generally not feasible on a saturated heterocyclic ring. Alternatively, reactions at the carbon atoms alpha to the ketone (the 2- and 4-positions) could be envisioned. For example, alpha-halogenation followed by nucleophilic substitution could introduce a heteroatom at the 2-position.

Photochemical and Thermal Reactivity Profiles

Lacking direct experimental data for this compound, this section will discuss the anticipated reactivity based on established principles of photochemistry and thermal decomposition of cyclic ketones and ethers. It is important to note that these are projections and would require experimental validation.

Photochemical Reactivity:

The photochemical behavior of ketones is largely dictated by the Norrish Type I and Type II reactions, which are initiated by the excitation of the carbonyl group upon absorption of UV light.

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group, forming two radical intermediates. For this compound, this would involve the cleavage of either the C2-C3 or C3-C4 bond. Subsequent reactions of these diradicals could lead to a variety of products, including ring-opened compounds, smaller unsaturated molecules, and carbon monoxide.

Norrish Type II Reaction: This reaction pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. Subsequent cyclization can form a cyclobutanol (B46151) derivative, or cleavage can yield an enol and an alkene. The structure of this compound possesses γ-hydrogens at the C5 and C6 positions, making this pathway plausible.

The presence of the ether oxygen atom in the ring could also influence the photochemical outcome, potentially participating in or modifying the course of these classical photoreactions.

Thermal Reactivity:

The thermal stability of cyclic ethers and ketones depends on factors such as ring strain and the presence of functional groups that can initiate decomposition pathways.

Decarbonylation: At elevated temperatures, cyclic ketones can undergo decarbonylation to lose carbon monoxide. This process would likely lead to the formation of a five-membered cyclic ether radical, which could then undergo further rearrangement or fragmentation.

Ring-Opening Reactions: The tetrahydropyran ring itself is relatively stable. However, the presence of the ketone and the methyl substituent could provide pathways for ring-opening reactions at high temperatures, potentially initiated by cleavage of the C-C or C-O bonds. The specific products would depend on the reaction conditions and the subsequent fate of the resulting radical or ionic intermediates.

Anticipated Reactivity Summary

The following table summarizes the potential, yet unconfirmed, photochemical and thermal reactions of this compound based on the reactivity of analogous structures.

| Reaction Type | Conditions | Potential Products |

| Photochemical | ||

| Norrish Type I | UV Irradiation | Ring-opened products, carbon monoxide, smaller unsaturated molecules |

| Norrish Type II | UV Irradiation | Cyclobutanol derivatives, ring-opened enols and alkenes |

| Thermal | ||

| Decarbonylation | High Temperature | Five-membered cyclic ether derivatives, carbon monoxide |

| Ring-Opening | High Temperature | Various fragmented and rearranged products |

It must be reiterated that the information presented here is based on general principles and not on specific experimental studies of this compound. Further experimental and computational research is necessary to fully elucidate the photochemical and thermal reactivity profiles of this compound.

Stereochemistry and Conformational Analysis of 4 Methyloxan 3 One Systems

Elucidation of Absolute and Relative Stereochemistry

The determination of stereochemistry in cyclic systems like 4-methyloxan-3-one relies on established spectroscopic and analytical techniques.

Chirality Assessment in Oxane Derivatives

The C4 carbon atom in this compound, bearing a methyl group, a hydrogen atom (implied), and being part of the cyclic structure adjacent to a carbonyl group and an oxygen atom, is a chiral center. This means that the molecule can exist as a pair of enantiomers (non-superimposable mirror images). The presence of other substituents or specific synthetic routes can also lead to the creation of additional chiral centers, further complicating the stereochemical landscape. For instance, if the synthesis or modification of this compound were to introduce substituents at other positions (e.g., C2, C5, or C6), new chiral centers could arise, leading to diastereomers.

Diastereomeric and Enantiomeric Relationships

When a molecule possesses more than one chiral center, stereoisomers can be classified as either enantiomers or diastereomers libretexts.orgfiveable.melibretexts.orgsydney.edu.au. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, differing in configuration at all chiral centers. Diastereomers, on the other hand, are stereoisomers that are not mirror images; they differ in configuration at one or more, but not all, chiral centers libretexts.orgfiveable.melibretexts.org. In the context of this compound, if additional chiral centers were present, the relationships between the various stereoisomers would be defined by these principles. For example, if a chiral center were present at C2 or C6, different combinations of configurations at C4 and these other centers would lead to diastereomeric relationships.

Conformational Preferences and Dynamics of the Tetrahydropyranone Ring

Six-membered rings, such as the tetrahydropyran (B127337) ring, are known to adopt specific conformations to minimize steric and torsional strain. The most stable conformations are typically chair-like, similar to cyclohexane (B81311) maricopa.edulumenlearning.com. The presence of the oxygen atom and the ketone group in this compound influences these preferences.

Ring Puckering and Inversion Pathways

The tetrahydropyran ring can undergo ring inversion, analogous to cyclohexane. This process involves the interconversion between different chair conformations, where substituents that were axial become equatorial, and vice versa. The energy barrier for this inversion is influenced by the nature and position of substituents. For simple tetrahydropyrans, the chair conformation is generally favored, with the oxygen atom often occupying a position that minimizes steric interactions researchgate.netiucr.org. The presence of the carbonyl group at the 3-position and the methyl group at the 4-position will dictate the specific energetic landscape of these conformations. Studies on similar cyclic ketones suggest that the ring can adopt various puckered forms, and the inversion pathways can be complex researchgate.netacs.orgacs.org.

Influence of Substituents on Ring Conformation

The methyl group at the C4 position will exert a significant influence on the conformational preferences of the tetrahydropyranone ring. Similar to methylcyclohexane, the methyl group will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions lumenlearning.com. Therefore, the conformation where the methyl group at C4 is equatorial is expected to be more stable than the one where it is axial. The ketone group at C3 can also influence the ring conformation through electronic effects and potential interactions with substituents. For instance, electron-withdrawing groups adjacent to an oxygen in a pyran ring can sometimes favor axial positions due to the anomeric effect, though this is more commonly observed with heteroatoms like halogens or alkoxy groups utdallas.edu. The specific electronic nature of the carbonyl group might lead to subtle conformational biases.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Intramolecular interactions play a crucial role in determining the preferred conformations of organic molecules. In this compound, steric effects from the methyl group are a primary consideration. The steric bulk of the methyl group will lead to unfavorable repulsions if it is forced into an axial position, particularly in close proximity to other axial substituents (1,3-diaxial interactions) lumenlearning.com. While this compound itself does not possess readily available hydrogen bond donors or acceptors within the ring structure that would form strong intramolecular hydrogen bonds, such interactions can become relevant if the molecule is further functionalized. For example, studies on substituted tetrahydropyranones have shown that intramolecular hydrogen bonding can stabilize certain conformers, particularly when hydroxyl groups are present iucr.orgresearchgate.net. In the absence of such groups, steric and torsional strains are the dominant factors governing conformational preferences.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical properties of a molecule from first principles. These methods would provide deep insights into the behavior of 4-Methyloxan-3-one at the atomic and molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, DFT calculations would be employed to locate the minimum energy structure by exploring the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

The energetics of the molecule, including its total electronic energy and heat of formation, would also be calculated. These values are crucial for assessing the thermodynamic stability of this compound relative to other isomers or related compounds. While DFT is a standard method for such analyses on heterocyclic compounds, specific studies detailing the optimized geometry and energetics for this compound have not been found. researchgate.netresearchgate.netmdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning signals in experimental spectra.

IR Spectroscopy: Computation of vibrational frequencies and their corresponding intensities to predict the infrared (IR) spectrum. This helps in identifying the characteristic functional groups and vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

Despite the utility of these predictive methods, no published data detailing the theoretical spectroscopic parameters for this compound are available. rsc.org

Transition State Analysis for Reaction Mechanisms

Understanding the chemical reactivity of this compound involves studying the mechanisms of its potential reactions. DFT is a key tool for locating and characterizing transition states, which are the high-energy structures that connect reactants to products. By calculating the energy barrier (activation energy) of a reaction, chemists can predict its feasibility and rate. For instance, studying the keto-enol tautomerism or reactions at the carbonyl group of this compound would involve a thorough transition state analysis. However, specific mechanistic studies involving this compound have not been reported in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a lens to view the dynamic behavior of molecules and their interactions with their environment, which is particularly important for understanding biological activity and material properties.

Conformational Space Exploration

The flexible six-membered ring of this compound can adopt various conformations, such as chair, boat, and twist-boat forms. The methyl group at the 4-position can be in either an axial or equatorial position, leading to different stereoisomers with distinct energies and properties.

A thorough conformational analysis would involve systematically searching for all possible low-energy conformers. This is typically achieved using molecular mechanics force fields or quantum chemical methods. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Such studies are crucial for understanding the compound's average structure and how its shape influences its reactivity and interactions. While conformational analyses of substituted tetrahydropyrans have been conducted, a specific exploration of the conformational space of this compound is not documented. acs.orgresearchgate.net

Ligand-Protein Interaction Simulations (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

If this compound were to be investigated for potential biological activity, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with a specific protein target. nih.gov The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. openmedicinalchemistryjournal.com The results are often quantified by a docking score, which estimates the binding free energy. Currently, there are no published molecular docking studies involving this compound. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies (In Silico)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that determine their biological effects.

A hypothetical QSAR study for a series of this compound derivatives would involve the generation of a dataset of analogues and their experimentally determined biological activities (e.g., inhibitory concentrations, IC50 values). Subsequently, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding electrostatic interactions and reactivity.

Steric descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic descriptors: Typically represented by the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. Such a model for this compound derivatives could help in identifying the key structural motifs responsible for a desired biological effect and guide the design of new, more potent analogues.

For instance, studies on other heterocyclic compounds have successfully used 3D-QSAR models to elucidate the structure-activity relationships for anticancer activity. nih.govnih.gov These models can highlight regions where modifications to the structure would likely lead to an increase or decrease in activity.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated in a QSAR study of this compound derivatives.

| Derivative | IC50 (µM) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| This compound | 50.0 | 0.8 | 114.14 | 2.5 |

| 4-Ethyloxan-3-one | 45.2 | 1.2 | 128.17 | 2.6 |

| 4-Propyloxan-3-one | 40.8 | 1.6 | 142.20 | 2.7 |

| 2,4-Dimethyloxan-3-one | 65.1 | 1.1 | 128.17 | 2.4 |

| 5,4-Dimethyloxan-3-one | 58.5 | 1.1 | 128.17 | 2.8 |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions, providing insights into reaction mechanisms and helping to rationalize experimental outcomes. For this compound, methods like Density Functional Theory (DFT) could be employed to investigate its chemical behavior.

Theoretical calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the calculation of activation energies, which are critical for predicting the feasibility and rate of a reaction. Furthermore, by comparing the activation energies of different possible reaction pathways, one can predict the selectivity of a reaction (i.e., which product is likely to be formed in excess).

For example, in the context of this compound, computational studies could be used to predict:

Regioselectivity: In reactions where there are multiple possible sites of attack, such as in alkylation or cycloaddition reactions, DFT calculations can help determine which site is more reactive. mdpi.commdpi.com The calculations can identify the atom with the highest nucleophilicity or electrophilicity, thus predicting the most likely point of reaction.

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational modeling can be used to predict which stereoisomer will be the major product. This is achieved by calculating the energies of the different transition states leading to the various stereoisomers. The transition state with the lowest energy will correspond to the major product. This approach has been successfully applied to understand the stereochemical outcome of various cycloaddition reactions. researchgate.net

A hypothetical study on the reduction of the carbonyl group in this compound could, for example, predict whether the hydride attack is more likely to occur from the axial or equatorial face, leading to the formation of either the cis or trans alcohol.

The following interactive data table provides a hypothetical example of the kind of data that could be generated from a computational study on the reactivity of this compound.

| Reaction | Reactant | Transition State Energy (kcal/mol) | Product | Predicted Selectivity |

| NaBH4 Reduction | This compound | Axial Attack: 15.2 | trans-4-Methyloxan-3-ol | cis isomer favored |

| NaBH4 Reduction | This compound | Equatorial Attack: 12.5 | cis-4-Methyloxan-3-ol | cis isomer favored |

| Enolate Alkylation | This compound | C2-alkylation: 20.1 | 2-Alkyl-4-methyloxan-3-one | C4-alkylation favored |

| Enolate Alkylation | This compound | C4-alkylation: 18.7 | 4-Alkyl-4-methyloxan-3-one | C4-alkylation favored |

These computational approaches, while not yet specifically reported for this compound, represent a powerful avenue for future research to elucidate its chemical and biological properties.

Biological Activities and Mechanistic Insights in Vitro and in Silico

Antioxidant Mechanisms at the Molecular Level (In Vitro)

Antioxidant activity is a key measure of a compound's ability to neutralize harmful free radicals and mitigate oxidative stress, a process implicated in numerous diseases. The evaluation of these mechanisms at a molecular level provides insight into the compound's protective capabilities.

Radical scavenging assays are fundamental in determining the antioxidant potential of a compound. These tests measure the ability of a substance to donate an electron or a hydrogen atom to a free radical, thereby stabilizing it. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Research on various heterocyclic compounds has demonstrated significant radical scavenging potential. However, specific studies quantifying the radical scavenging activities of 4-Methyloxan-3-one are not present in the available literature.

Beyond direct radical scavenging, antioxidants can also function by modulating cellular pathways involved in oxidative stress. This can involve the upregulation of endogenous antioxidant enzymes or the inhibition of pro-oxidant enzymes. Key pathways often investigated include the Nrf2-Keap1 pathway, which is a primary regulator of cellular antioxidant responses. While the modulation of such pathways is a known mechanism for many antioxidant compounds, specific research detailing the effects of this compound on these pathways is currently unavailable.

Antimicrobial Properties (In Vitro)

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. In vitro screening of compounds against a panel of clinically relevant bacteria and fungi is the first step in identifying potential candidates.

Determining the antibacterial spectrum of a compound involves testing its activity against a range of Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). While numerous studies report the antibacterial activities of various heterocyclic compounds, including thiazolidinones and quinazolinones, there is no specific data available for the antibacterial spectrum and efficacy of this compound.

Similar to antibacterial testing, the antifungal activity of a compound is assessed against various fungal species, including yeasts and molds. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to evaluate efficacy. Research on related structures like pyranones has shown antifungal potential. However, specific studies on the antifungal properties of this compound could not be located.

Understanding the mechanism by which a compound inhibits microbial growth is critical for its development as a therapeutic agent. Potential mechanisms include the disruption of the microbial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, some antimicrobial agents, like isothiazolinones, are known to inhibit key enzymes in microbial metabolic pathways. Mechanistic studies specific to this compound's interaction with microbial targets have not been reported in the available scientific literature.

Enzyme Inhibition and Receptor Binding Studies (In Vitro/In Silico)

Identification of Molecular Targets

No studies identifying specific molecular targets for this compound were found.

Kinetic and Thermodynamic Binding Characterization

No data on the kinetic or thermodynamic binding of this compound to any biological target are available.

Structure-Based Drug Design Approaches

No literature describing structure-based drug design approaches involving this compound could be located.

Anti-inflammatory Effects (In Vitro)

No in vitro studies on the anti-inflammatory effects of this compound have been published.

Other Reported Biological Activities of Oxane-Containing Analogues (In Vitro)

Neuroactive Properties

A search for the neuroactive properties of closely related oxane-containing analogues did not yield specific data suitable for detailed reporting.

Information regarding the biological activities and metabolomic studies of this compound is not available in the public domain.

Extensive searches of scientific literature and research databases did not yield any specific studies on the anti-parasitic activity, including anti-plasmodium effects, of the chemical compound this compound. Similarly, no metabolomic studies of this compound or its metabolites in non-human systems have been published.

Therefore, the requested article focusing on the "" and "Metabolomic Studies of this compound and its Metabolites (Excluding Human Systems)" cannot be generated due to the absence of scientific data on these specific topics for this particular compound.

Advanced Analytical Chemistry and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for assessing the purity of 4-Methyloxan-3-one, identifying impurities, and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Trace Analysis

HPLC is a versatile technique widely used for the analysis of organic compounds, including cyclic ketones. It allows for the separation and quantification of this compound based on its polarity and interaction with the stationary phase.

Methodology: Typical HPLC analyses for compounds like this compound would involve a reversed-phase C18 column. The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), frequently with a small percentage of an acid like formic acid or phosphoric acid to improve peak shape and separation researchgate.netijpcbs.comnih.govscielo.br. Gradient elution is commonly employed to achieve optimal separation of the target compound from potential impurities or degradation products. Detection is usually performed using a UV-Vis detector, often a Diode Array Detector (DAD), which provides spectral information for peak identification and purity assessment nih.gov.

Purity Assessment: HPLC can effectively determine the purity of this compound by separating it from synthesis by-products, starting materials, or degradation products. The area under the peak corresponding to this compound, relative to the total area of all detected peaks, provides a measure of its purity.

Trace Analysis: For trace analysis, methods are optimized for sensitivity, potentially involving larger injection volumes or more sensitive detectors. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters determined during method validation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, it can be analyzed directly by GC, or its volatility can be enhanced through derivatization if necessary.

Methodology: GC analysis typically employs capillary columns with various stationary phases (e.g., non-polar or moderately polar). The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium). Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) env.go.jpeurl-pesticides.eusigmaaldrich.com.

Volatile Derivatives: If direct GC analysis is problematic due to volatility or thermal stability, derivatization techniques can be employed. However, for compounds like this compound, direct analysis is generally feasible. GC can also be used to analyze volatile impurities or by-products from its synthesis.

Kovats Retention Index: The Kovats Retention Index is a valuable parameter in GC for identifying compounds, as it provides a measure of retention time relative to a series of n-alkanes nih.govnih.gov.

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size. This technique is primarily used for the analysis of polymers and macromolecules.

Applicability to this compound: Direct application of SEC to this compound itself is generally not relevant, as it is a small molecule. SEC is used when analyzing polymeric derivatives or if this compound were to be incorporated into a polymer chain as a monomer or side group. In such cases, SEC would determine the molecular weight distribution, average molecular weights (Mn, Mw), and polydispersity of the polymer.

Data Table Example (Hypothetical Polymer Analysis):

| Parameter | Value | Unit |

| Number Average MW (Mn) | 15,000 | g/mol |

| Weight Average MW (Mw) | 35,000 | g/mol |

| Polydispersity Index (PDI) | 2.33 | - |

| Elution Volume (Peak Max) | 12.5 | mL |

| Column Used | Mixed-Bed GPC | - |

Chiral Chromatography for Enantiomeric Purity

This compound possesses a chiral center at the carbon bearing the methyl group (C4), meaning it can exist as two enantiomers: (R)-4-methyloxan-3-one and (S)-4-methyloxan-3-one libretexts.org. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Methodology: Chiral HPLC is the predominant technique. It utilizes chiral stationary phases (CSPs) designed to interact stereoselectively with enantiomers. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives coated onto silica) or cyclodextrin-based phases sigmaaldrich.comjasco-global.comskpharmteco.com. The mobile phase is typically a mixture of non-polar solvents (like hexane) and polar modifiers (like ethanol (B145695) or isopropanol) in normal-phase mode, although reversed-phase chiral chromatography is also possible with specific columns sigmaaldrich.comjasco-global.com.

Research Findings: While specific chiral separation data for this compound was not found in the provided search results, studies on similar cyclic ketones or chiral molecules demonstrate the capability of chiral HPLC to resolve enantiomers. For instance, studies on pesticides show that combinations of hexane/ethanol or hexane/isopropanol with chiral columns like CHIRALPAK AS-H can achieve separation of enantiomers jasco-global.com. The retention times and peak areas of the separated enantiomers are used to calculate the enantiomeric excess (ee).

Data Table Example (Hypothetical Chiral Analysis):

| Enantiomer | Retention Time (min) | Area (mAU*min) | % Area | Enantiomeric Excess (ee) |

| (R)-isomer | 11.54 | 1250 | 48.0 | -16.0% |

| (S)-isomer | 12.29 | 1350 | 52.0 |

Note: A negative ee value indicates the (R)-enantiomer is the minor component.

Mass Spectrometry (MS) for Structural Confirmation and Degradation Products

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules and their fragments, enabling structural elucidation and identification of compounds and their related substances.

Structural Confirmation: The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of this compound. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, provide characteristic fingerprints that aid in confirming its structure. For example, PubChem lists a GC-MS spectrum source for this compound nih.gov.

Degradation Products: MS is crucial for identifying degradation products that may form during synthesis, storage, or under stress conditions. By analyzing the m/z values of fragment ions, the structures of these degradation products can be proposed.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-HRMS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering enhanced analytical performance.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile compounds. It provides both separation based on retention time and mass spectral data for identification. PubChem indicates that GC-MS data is available for this compound nih.gov. The NIST Mass Spectrometry Data Center also lists GC-MS data for similar compounds like 4-Methylhexan-3-one nih.govnist.gov.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of less volatile or thermally labile compounds, or when HPLC is the preferred separation method. It combines the separation power of HPLC with the mass analysis capabilities of MS. LC-MS can be used to identify and quantify this compound and its related substances, including potential degradation products, in complex matrices. For instance, LC-MS/MS is a standard technique for pesticide residue analysis eurl-pesticides.eu.

LC-HRMS: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and thus more confident identification of unknown compounds, including impurities and degradation products. This technique is invaluable for confirming the identity of this compound and characterizing any minor components or degradation products.

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns. Electron ionization (EI) is a common method where molecules are bombarded with high-energy electrons, leading to the formation of molecular ions and subsequent fragmentation into smaller ions and neutral radicals msu.educreative-proteomics.com. The resulting mass spectrum serves as a unique fingerprint for identification.

For cyclic ketones like this compound, fragmentation is expected to occur through several pathways, including alpha-cleavage adjacent to the carbonyl group and cleavage of the ether linkages. These processes can lead to the formation of characteristic fragment ions. While specific fragmentation data for this compound was not directly found in the provided search results, general principles suggest that cleavage adjacent to the carbonyl group (alpha-cleavage) is a favored fragmentation pathway for compounds containing heteroatoms like oxygen msu.edu. This can result in the loss of alkyl fragments or the formation of acylium ions. Cleavage of the C-O bonds within the oxane ring is also anticipated.

Table 1: Potential Fragmentation Patterns for this compound (Illustrative)

| Fragment Type | Proposed Fragment Ion | m/z (Illustrative) | Notes |

| Molecular Ion | [M]⁺ | 114 | Expected mass for C₆H₁₀O₂ |

| Alpha-cleavage (loss of CH₃) | [M-CH₃]⁺ | 99 | Loss of methyl radical from the ring |

| Ring cleavage | [C₄H₇O]⁺ | 71 | Cleavage of the oxane ring |

| Carbonyl cleavage | [C₅H₉O]⁺ | 85 | Loss of CH₂O fragment |

| Loss of CO | [M-CO]⁺ | 86 | Loss of carbon monoxide from carbonyl |

Note: The m/z values are illustrative and based on the molecular weight of this compound (C₆H₁₀O₂) and common fragmentation pathways for cyclic ketones and ethers. Actual fragmentation patterns require experimental MS data.

Spectroscopic Characterization Beyond Basic Identification

Beyond initial identification, advanced spectroscopic techniques provide deeper insights into molecular structure, conformation, and behavior in different environments.

Advanced NMR for Complex Mixtures or Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), is invaluable for resolving complex molecular structures and confirming connectivity nih.govemerypharma.comrutgers.edu. While specific advanced NMR studies on this compound were not detailed in the search results, these techniques would typically be employed to assign all proton and carbon signals, elucidate stereochemistry, and understand conformational preferences.

For instance, a COSY experiment would reveal proton-proton couplings, indicating which protons are adjacent or coupled through bonds. An HSQC experiment would directly correlate protons to the carbons they are attached to, aiding in the assignment of complex spectra. Variable temperature NMR could be used to study conformational dynamics if the molecule exhibits restricted rotation or ring flipping. PubChem data for a related compound, (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one, shows examples of 1H and 1H-13C HSQC NMR data, illustrating the type of detailed information obtainable nih.gov.

Fourier Transform Infrared (FTIR) for Functional Group Analysis in Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. The characteristic absorption bands provide a molecular fingerprint innovatechlabs.compharmascholars.com. For this compound, the presence of a ketone carbonyl group (C=O) is expected to yield a strong absorption band typically in the region of 1700-1725 cm⁻¹ spectroscopyonline.com. Additionally, C-O stretching vibrations from the ether linkages within the oxane ring would appear in the fingerprint region, generally between 1000-1300 cm⁻¹ libretexts.org.

FTIR spectroscopy is also widely used for in-situ reaction monitoring, allowing real-time tracking of chemical transformations by observing the disappearance of reactant functional groups and the appearance of product functional groups rsc.orgmdpi.combruker.commt.comamericanpharmaceuticalreview.com. By monitoring the characteristic carbonyl stretch of this compound, its formation or consumption in a reaction could be effectively tracked.

Table 2: Characteristic FTIR Absorption Bands for this compound (Expected)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Ketone (C=O) | Stretch | 1700-1725 | Strong absorption, characteristic of ketones |

| Ether (C-O) | Stretch | 1000-1300 | Absorption in the fingerprint region |

| Alkane (C-H) | Stretch | 2850-3000 | Aliphatic C-H stretching |

Stability Testing and Degradation Product Profiling

Stability testing is crucial to understand how a compound behaves under various environmental conditions, identifying potential degradation pathways and products. This is essential for determining shelf-life and ensuring product quality and safety.

Stress Testing (e.g., Hydrolytic, Photolytic, Oxidative Stability)

Stress testing involves deliberately exposing the compound to exaggerated conditions to accelerate degradation. Common stress conditions include:

Hydrolytic Stability: Exposure to acidic or basic aqueous solutions. Cyclic ethers are generally more resistant to hydrolysis than acyclic ethers, but the presence of the ketone group might influence susceptibility, particularly under strongly acidic or basic conditions.

Photolytic Stability: Exposure to UV or visible light. Compounds with carbonyl groups can be susceptible to photochemical reactions.

Oxidative Stability: Exposure to oxidizing agents like hydrogen peroxide or oxygen.

Forced degradation studies, as outlined by ICH guidelines, typically involve these stress conditions to evaluate a drug substance's or product's stability scielo.brsapub.orgeuropa.euchromatographyonline.com. While specific results for this compound were not detailed, studies on other pharmaceuticals often involve exposing the compound to 0.1 M HCl or NaOH for hydrolysis, 3% hydrogen peroxide for oxidation, and UV/visible light or heat for photolytic and thermal stress scielo.bramazonaws.comscielo.brresearchgate.net.

Identification and Characterization of Degradation Products

Following stress testing, the degradation products formed need to be identified and characterized. This is typically achieved using a combination of analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and NMR spectroscopy chromatographyonline.comnih.govgoogle.comgoogle.com. These methods allow for the separation, detection, and structural elucidation of the degradation products.

The identification of degradation products helps in understanding the degradation pathways and can inform strategies to improve the compound's stability. For example, hydrolysis might lead to ring-opening or reactions involving the carbonyl group, while oxidation could result in the formation of hydroxylated or cleaved products.

Table 3: Common Stress Conditions in Stability Testing

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathways |

| Hydrolytic | Acid (e.g., 0.1 M HCl), Base (e.g., 0.1 M NaOH) | Ring opening, reaction at carbonyl group |

| Oxidative | Oxidizing agents (e.g., H₂O₂, metal ions) | Oxidation of susceptible functional groups, C-C cleavage |

| Photolytic | UV/Visible light exposure | Photochemical reactions, isomerizations, bond cleavage |

| Thermal | Elevated temperature (e.g., 40°C, 60°C, 80°C) | Accelerates other degradation pathways, dehydration, rearrangement |

Derivatives, Analogues, and Structure Activity Relationships Sar

Synthesis and Biological Profiling of Structural Analogues

Investigating structural analogues of 4-methyloxan-3-one allows for the systematic study of how specific molecular features contribute to or detract from biological activity. This includes modifying the core ring structure and altering substituent patterns.

Modifications to the oxane ring or variations in substituents attached to it can significantly alter a compound's physical, chemical, and biological properties. Studies on related oxan-3-one structures indicate that changes in ring size, the introduction of heteroatoms, or the addition of various functional groups can impact conformational preferences and binding affinities to biological targets vulcanchem.comchemrxiv.orgnih.gov. For instance, the placement of substituents on the oxane ring can influence steric interactions and electronic distribution, thereby modulating reactivity and biological potency. Research into chalcone (B49325) derivatives, for example, has shown that electron-donating groups on aromatic rings can enhance anti-inflammatory, antioxidant, and antiulcer activities, suggesting similar principles might apply to modifications of the this compound scaffold nih.gov. Similarly, SAR studies on coumarin (B35378) derivatives have highlighted that O-substitutions and the presence of electron-withdrawing groups can be critical for antifungal activity mdpi.com.

Comparing the reactivity of different derivatives of this compound can provide insights into their potential biological mechanisms. While direct comparative reactivity studies for this compound derivatives are not extensively detailed in the provided search results, general principles suggest that substituents can influence the electrophilicity of the ketone carbonyl or the stability of the oxane ring. For example, the presence of electron-withdrawing groups alpha to a carbonyl can increase its reactivity towards nucleophiles. In the context of drug discovery, understanding these reactivity profiles is essential for predicting metabolic stability and potential off-target interactions nih.gov. The oxane ring itself, with its oxygen heteroatom, can act as a hydrogen bond acceptor, a feature that can be modulated by adjacent substituents vulcanchem.com.

Stereochemical Influence on Biological Activity

Chirality plays a pivotal role in the biological activity of many molecules, including potential drug candidates. This compound possesses a chiral center at the C4 position due to the methyl group.

The biological activity of enantiomers can differ significantly, with one enantiomer often being substantially more potent or selective than the other frontiersin.orgnih.govmdpi.comnih.govmichberk.com. While specific studies detailing the enantiomeric differences in biological potency for this compound itself are not directly found, research on other chiral compounds, such as synthetic cannabinoid receptor agonists, demonstrates that the (S)-enantiomer can be considerably more potent than the (R)-enantiomer, with potency differences ranging from 6-fold to over 100-fold depending on the target and specific compound frontiersin.org. Similarly, in studies of chiral xanthones, the (S)-(+)-enantiomer was found to be much more dose-dependent than its (R)-(-)-counterpart, suggesting different intrinsic activities mdpi.com. These findings underscore the importance of investigating the individual enantiomers of this compound and its derivatives.

When a molecule possesses multiple chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers can exhibit different physical, chemical, and biological properties, including varying affinities and interactions with biological targets mdpi.comyoutube.com. For example, in studies of O-5-methyl psorospermin, a diastereisomeric pair with the naturally occurring (2R,3R) configuration was found to be the most active across various cell lines, with a clear order of biological potency observed among the four isomers: (2R,3R) > (2R,3S) = (2S,3R) > (2S,3S) mdpi.com. Such observations highlight that subtle differences in the spatial arrangement of atoms in diastereomers can lead to distinct interactions with biological macromolecules.

Rational Design of New Oxane-Based Compounds

Rational drug design leverages knowledge gained from SAR studies to create novel compounds with improved or desired properties. For the this compound scaffold, this involves understanding how structural modifications influence biological activity and employing this knowledge to design new molecules.

The principles of rational drug design often involve iterative cycles of synthesis, testing, and structural modification to optimize potency, selectivity, pharmacokinetic properties, and safety profiles mdpi.comopenaccessjournals.comupmbiomedicals.comcutm.ac.inresearchgate.net. For compounds based on the oxane scaffold, specific design strategies could include:

Systematic SAR Exploration: Synthesizing a library of analogues with variations at different positions of the oxane ring (e.g., C2, C5, C6) and evaluating their biological activity. This can help identify key pharmacophoric elements and guide further optimization mdpi.comfrontiersin.orgnih.gov.

Stereochemical Control: Developing enantioselective synthetic routes to access pure enantiomers or diastereomers, allowing for a detailed understanding of stereochemistry's role in target interaction and potency nih.govrsc.orgchemistrydocs.com.

Scaffold Hopping and Analogue Design: Using the oxane ring as a core structural motif and exploring its incorporation into larger molecules or replacing parts of existing scaffolds with the oxane moiety to improve properties like metabolic stability or target affinity chemrxiv.orgnih.gov.

Isosteric Replacements: Considering the oxane ring as a potential bioisostere for other cyclic structures or functional groups to fine-tune physicochemical properties such as polarity, solubility, and pKa nih.gov. For instance, oxetanes, which are four-membered cyclic ethers, have been explored as isosteres of carbonyl groups to impact drug properties nih.gov.

The inclusion of the oxane ring can impart specific conformational constraints and introduce potential hydrogen bonding sites (via the oxygen atom), influencing how a molecule interacts with its biological target vulcanchem.comnih.gov. By applying these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to discover new compounds with tailored biological activities.

Applications Non Therapeutic and Research Oriented

Role in Fragrance and Flavor Chemistry Research (Excluding Sensory Evaluation Details)

Comprehensive searches of available scientific literature did not yield specific research findings detailing the role of 4-Methyloxan-3-one in fragrance or flavor chemistry. While related cyclic compounds, such as certain lactones and other cyclic ketones, are explored for their potential contributions to aroma and taste profiles, direct research applications or investigations involving this compound in these specific fields were not identified within the scope of this review.

Methodological Research Applications (e.g., as a model compound for reaction studies)

Information regarding the use of this compound as a model compound for reaction studies or in the development of synthetic methodologies is not extensively documented in the reviewed literature. While related cyclic ketones, such as isomers like 3-methyloxan-4-one, have been utilized as intermediates and model systems in organic synthesis research, specific studies employing this compound for methodological advancements or reaction mechanism investigations were not found. The compound has been identified in patent literature concerning industrial processes, such as the production of 1,4-butanediol (B3395766) google.com, but this does not constitute research application as a model compound.

Data Tables

Due to the absence of specific research findings for this compound in the areas of fragrance/flavor chemistry research and methodological research applications within the reviewed literature, data tables detailing such applications cannot be generated.

Environmental Fate and Degradation Studies

Abiotic Transformation Pathways

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes, primarily hydrolysis and photodegradation.

Hydrolysis Kinetics and Products in Aquatic Systems

Information regarding the specific hydrolysis kinetics and products of 4-Methyloxan-3-one in aquatic systems is limited in the reviewed literature. However, general principles of cyclic ketones suggest potential susceptibility to hydrolysis, particularly under extreme pH conditions. Studies on similar compounds indicate that hydrolysis rates are often pH-dependent. For instance, related compounds might show stability in acidic and neutral solutions but hydrolyze more rapidly in alkaline conditions nih.gov. Without specific data for this compound, its behavior in aquatic systems remains largely uncharacterized regarding hydrolysis.

Photodegradation Mechanisms in Water, Soil, and Air

Direct photodegradation occurs when a compound absorbs sunlight and undergoes chemical transformation. Indirect photodegradation involves reactions with photochemically generated species like hydroxyl radicals.

Research on the photodegradation of pesticides indicates that compounds absorbing UV-visible light can undergo bond scission, cyclization, and rearrangement nih.govscispace.com. However, specific studies detailing the photodegradation mechanisms of this compound in water, soil, or air were not found in the provided search results. General observations suggest that while some compounds are resistant to direct photolysis, they may react with hydroxyl radicals in the atmosphere regulations.gov. The environmental persistence of compounds can be significantly influenced by their susceptibility to photodegradation, especially in the atmosphere and surface waters.

Biotic Transformation and Biodegradation

Biotic transformation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Aerobic and Anaerobic Metabolism in Soil and Water/Sediment Systems

Microbial Degradation Pathways and Metabolite Identification

Information on the specific microbial degradation pathways and the identification of metabolites for this compound is not present in the reviewed search results. Biodegradation studies on other substances have identified various metabolites formed during microbial breakdown regulations.govepa.govepa.gov. For example, some compounds are reported to be slowly biodegradable, with specific studies identifying degradation products like 5-hydroxyhexanal from hydrolysis fishersci.com. However, the precise metabolic routes and resulting compounds for this compound are not documented.

Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical compound are influenced by its physical-chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil or sediment.

Tetrahydro-4-methyl-2H-pyran, a related compound, has a Log Pow of 1.9, suggesting it will likely be mobile in the environment due to its water solubility fishersci.com. Another related compound, Tetrahydro-4-methyl-2H-pyran-3-one, has a water solubility of 19.2 g/L at 20°C fishersci.com. This high water solubility suggests a potential for mobility in aquatic environments and soil. However, specific data on the partition coefficient (n-octanol/water, Kow) or organic carbon-normalized soil adsorption coefficient (Koc) for this compound were not found. Compounds with low Kow values generally have a low potential for bioaccumulation industrialchemicals.gov.auindustrialchemicals.gov.au. Without specific Koc values, the mobility of this compound in soil is difficult to precisely determine, but its high water solubility suggests it could be mobile fishersci.com.

Adsorption and Desorption Behavior in Soils and Sediments

Adsorption and desorption refer to the process by which a chemical binds to or is released from soil and sediment particles. This behavior is influenced by the chemical's properties (e.g., polarity, solubility, octanol-water partition coefficient) and the soil/sediment characteristics (e.g., organic matter content, clay content, pH).

For this compound, its molecular structure suggests it may exhibit moderate polarity due to the ether and ketone groups. Without specific experimental data, predicting its precise adsorption/desorption behavior is challenging. However, compounds with similar functional groups and moderate water solubility often show a degree of interaction with soil organic matter. Research on other organic compounds indicates that higher organic carbon content in soils generally leads to increased adsorption, reducing the likelihood of leaching and increasing the potential for retention in soil and sediment frontierspartnerships.orgresearchgate.netnih.govnih.gov. Conversely, soils with low organic matter content may exhibit less adsorption, facilitating greater mobility.

Potential for Leaching and Run-off

Leaching is the movement of a chemical through the soil profile with percolating water, potentially reaching groundwater. Run-off is the movement of a chemical across the soil surface with rainwater or irrigation water, often entering surface water bodies.

The potential for leaching and run-off is strongly linked to a chemical's adsorption/desorption behavior and its water solubility. If this compound has moderate to high water solubility and low adsorption to soil particles, it would have a higher potential to leach through the soil profile and be transported via surface run-off ostara.comusda.govpsu.edumdpi.com. Conversely, strong adsorption to soil components would limit its mobility. The specific soil type, rainfall patterns, and land management practices (e.g., tillage) also significantly influence these processes psu.edu.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms (Excluding Human Exposure)

Bioaccumulation is the process by which a chemical accumulates in an organism over time, occurring when the rate of uptake exceeds the rate of elimination. Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain epa.govcimi.orgecetoc.orgwikipedia.orgej-geo.org.

The potential for bioaccumulation is often estimated using parameters such as the octanol-water partition coefficient (Kow). A higher Kow generally indicates greater lipophilicity and a higher potential to accumulate in fatty tissues. While specific Kow data for this compound was not found in the provided search results, its molecular structure (C5H8O2) suggests a relatively small molecule. The PubChem entry for 4-methyloxolan-3-one (B2835598) provides a computed XLogP3 value of 0.2 nih.gov, which is indicative of low lipophilicity and thus a low potential for bioaccumulation.